Tesirine - 1595275-62-9

Tesirine

Catalog Number: EVT-3318569
CAS Number: 1595275-62-9
Molecular Formula: C75H101N9O23
Molecular Weight: 1496.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Tesirine is classified under the category of cytotoxic agents used in targeted cancer therapy. It functions as a warhead in ADCs, which are designed to deliver cytotoxic drugs directly to cancer cells while minimizing damage to normal tissues. This targeted approach enhances the therapeutic index of the drug, making it a promising candidate for clinical applications .

Synthesis Analysis

Methods and Technical Details

The synthesis of tesirine employs a robust and flexible convergent strategy that allows for the production of the compound on a clinical scale. The synthetic route involves several key steps:

  1. Convergent Synthesis: Both halves of the unsymmetrical dimer are synthesized in parallel, which allows for efficient assembly.
  2. Protecting Groups: The use of N-alloc and O-TBS as protecting groups facilitates mild and efficient deprotection during the final stages of synthesis.
  3. Key Reactions:
    • Controlled nitration of benzylvanillin to form intermediates.
    • Pinnick oxidation to convert benzaldehyde derivatives into acids.
    • Formation of amide bonds with hydroxyproline derivatives.
    • Suzuki coupling for installing methyl groups at specific positions .

The final steps involve the removal of protecting groups using palladium-catalyzed reactions, ensuring high purity and yield without significant side reactions .

Molecular Structure Analysis

Structure and Data

Tesirine's molecular structure features a complex arrangement characteristic of pyrrolobenzodiazepines. The compound includes two imine functionalities that are crucial for its biological activity. The structural formula incorporates various functional groups that enhance its solubility and reactivity:

  • Molecular Formula: C22_{22}H29_{29}N5_{5}O4_{4}
  • Molecular Weight: Approximately 423.50 g/mol
  • Structural Characteristics: The presence of a cathepsin B-cleavable linker (valine-alanine) is integral for its mechanism of action when conjugated to antibodies .
Chemical Reactions Analysis

Reactions and Technical Details

Tesirine undergoes several critical chemical reactions that define its functionality:

  1. Linker Cleavage: The valine-alanine linker is designed to be cleaved by cathepsin B, an enzyme commonly overexpressed in many tumors, allowing for targeted release of the active drug in cancerous tissues.
  2. Formation of Reactive Species: The imines present in tesirine can react with nucleophiles, facilitating cross-linking with DNA or other cellular components, which is essential for its cytotoxic effects .
  3. Stability Considerations: Careful control of reaction conditions during synthesis ensures minimal formation of undesired byproducts, maintaining the integrity of the active compound .
Mechanism of Action

Process and Data

The mechanism through which tesirine exerts its antitumor effects involves several steps:

  1. Targeted Delivery: Upon administration, tesirine is delivered specifically to cancer cells via ADCs.
  2. Enzymatic Activation: Once internalized by the target cell, cathepsin B cleaves the linker, releasing tesirine.
  3. DNA Cross-Linking: The released tesirine forms covalent bonds with DNA, leading to cross-linking that disrupts DNA replication and transcription processes.
  4. Cell Death Induction: This disruption ultimately triggers apoptosis in cancer cells due to irreparable DNA damage .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

Tesirine exhibits distinct physical and chemical properties that contribute to its effectiveness as an anticancer agent:

  • Solubility: Enhanced solubility due to structural modifications aimed at improving pharmacokinetic profiles.
  • Stability: Stability under physiological conditions is crucial for maintaining efficacy during circulation in the bloodstream.
  • Hydrophobicity: Optimized hydrophobic characteristics facilitate better interaction with lipid membranes and cellular uptake .
Applications

Scientific Uses

Tesirine has been primarily explored within clinical settings as part of ADC formulations targeting various cancers:

  • Cancer Therapy: Its primary application is in treating small cell lung cancer via rovalpituzumab-tesirine (Rova-T), currently undergoing clinical evaluation.
  • Research Tool: Beyond clinical applications, tesirine serves as a valuable tool in research settings for studying mechanisms of action related to DNA damage and repair pathways in cancer cells .
Introduction to Pyrrolobenzodiazepine Dimer Payloads in Antibody-Drug Conjugates (ADCs)

Historical Evolution of Cytotoxic Warheads in Targeted Therapeutics

The development of antibody-drug conjugates (ADCs) has been fundamentally shaped by advancements in cytotoxic warhead technology. First-generation ADCs relied on conventional chemotherapeutic agents like methotrexate or doxorubicin, which suffered from limited potency, inadequate linker stability, and significant off-target toxicity. Second-generation ADCs incorporated microtubule-disrupting agents such as monomethyl auristatin E (MMAE) or DM1, achieving improved target specificity but still facing challenges with heterogeneous drug-antibody ratios (DARs) and efficacy against tumors with low antigen expression. The emergence of pyrrolobenzodiazepine (PBD) dimers represented a paradigm shift, offering DNA-interstrand cross-linking mechanisms with picomolar potency—orders of magnitude more cytotoxic than auristatins or maytansines. Unlike tubulin-targeting agents, PBD dimers like Tesirine exert cell cycle-independent cytotoxicity, enabling eradication of both dividing and quiescent cancer cells, a critical advancement for treating heterogeneous tumors [5] [8].

Role of Tesirine in Advancing Third-Generation ADC Payload Design

Tesirine (SG3249) exemplifies third-generation ADC payload innovation through strategic molecular engineering. Its design directly addressed limitations of earlier PBD dimers like SG3199 (the active warhead of Talirine), which exhibited excessive hydrophobicity leading to aggregation and suboptimal pharmacokinetics. Tesirine incorporates three transformative modifications:

  • Cathepsin-B-cleavable Valine-Alanine linker: Enables precise enzymatic release of the cytotoxic dimer within lysosomes of target cells [1].
  • C2-Methyl Substitutions: Replaces hydrophobic aryl groups with methyl moieties, significantly reducing logD (from >3.5 to 2.11) and improving solubility [1] [4].
  • Discrete PEG₈ Spacer: Enhances aqueous solubility and mitigates aggregation, enabling conjugation in 10% DMSO aqueous buffer versus the 50% propylene glycol required for earlier PBDs [1].These innovations yielded a payload with optimized "drug-like" properties while maintaining picomolar cytotoxicity across cancer cell lines (Table 2) [1] [9].

Scope and Significance of Tesirine in Oncology Research

Tesirine’s significance extends beyond its mechanism as a DNA cross-linker. Its modular design enables compatibility with multiple conjugation technologies (e.g., stochastic cysteine/maleimide or site-specific engineered cysteine conjugation), achieving tunable DARs (1.8–2.5) with minimal aggregation (<4%) [1]. This versatility has accelerated its adoption in clinical-stage ADCs targeting diverse antigens (CD19, DLL3, CD25), positioning Tesirine as a platform payload for both hematological and solid malignancies. Currently, Tesirine-based ADCs account for two FDA-approved therapies and over 15 clinical-stage programs, reflecting its transformative impact on ADC oncology pipelines [5] [7] [9].

Properties

CAS Number

1595275-62-9

Product Name

Tesirine

IUPAC Name

[4-[[(2S)-2-[[(2S)-2-[3-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]propanoyl]amino]phenyl]methyl (6S,6aS)-3-[5-[[(6aS)-2-methoxy-8-methyl-11-oxo-6a,7-dihydropyrrolo[2,1-c][1,4]benzodiazepin-3-yl]oxy]pentoxy]-6-hydroxy-2-methoxy-8-methyl-11-oxo-6a,7-dihydro-6H-pyrrolo[2,1-c][1,4]benzodiazepine-5-carboxylate

Molecular Formula

C75H101N9O23

Molecular Weight

1496.6 g/mol

InChI

InChI=1S/C75H101N9O23/c1-49(2)69(80-66(86)18-23-97-25-27-99-29-31-101-33-35-103-37-38-104-36-34-102-32-30-100-28-26-98-24-19-76-65(85)17-20-81-67(87)15-16-68(81)88)71(90)78-52(5)70(89)79-54-13-11-53(12-14-54)48-107-75(94)84-59-44-64(62(96-7)42-57(59)73(92)83-47-51(4)40-60(83)74(84)93)106-22-10-8-9-21-105-63-43-58-56(41-61(63)95-6)72(91)82-46-50(3)39-55(82)45-77-58/h11-16,41-47,49,52,55,60,69,74,93H,8-10,17-40,48H2,1-7H3,(H,76,85)(H,78,90)(H,79,89)(H,80,86)/t52-,55-,60-,69-,74-/m0/s1

InChI Key

HKGATZAPXCCEJR-OWRSNIELSA-N

SMILES

CC1=CN2C(C1)C=NC3=CC(=C(C=C3C2=O)OC)OCCCCCOC4=C(C=C5C(=C4)N(C(C6CC(=CN6C5=O)C)O)C(=O)OCC7=CC=C(C=C7)NC(=O)C(C)NC(=O)C(C(C)C)NC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCN8C(=O)C=CC8=O)OC

Canonical SMILES

CC1=CN2C(C1)C=NC3=CC(=C(C=C3C2=O)OC)OCCCCCOC4=C(C=C5C(=C4)N(C(C6CC(=CN6C5=O)C)O)C(=O)OCC7=CC=C(C=C7)NC(=O)C(C)NC(=O)C(C(C)C)NC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCN8C(=O)C=CC8=O)OC

Isomeric SMILES

CC1=CN2[C@@H](C1)C=NC3=CC(=C(C=C3C2=O)OC)OCCCCCOC4=C(C=C5C(=C4)N([C@H]([C@@H]6CC(=CN6C5=O)C)O)C(=O)OCC7=CC=C(C=C7)NC(=O)[C@H](C)NC(=O)[C@H](C(C)C)NC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCN8C(=O)C=CC8=O)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.